molecular formula C9H16O5 B3007090 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid CAS No. 1955497-88-7

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B3007090
CAS No.: 1955497-88-7
M. Wt: 204.222
InChI Key: VKEXGIHUNWGURM-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.222. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of substances in laboratory settings .

Mode of Action

Compounds with tert-butoxy groups, such as potassium tert-butoxide, are known to act as strong bases . They can participate in various chemical reactions, including nucleophilic substitution and elimination reactions . The tert-butoxy group’s bulky nature makes it sensitive to steric interactions, affecting its reactivity .

Biochemical Pathways

The compound is involved in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This process leads to the formation of well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .

Pharmacokinetics

The compound’s solubility and reactivity can be influenced by its tert-butoxy and carboxylic acid groups .

Result of Action

The result of the compound’s action is the formation of well-defined peptoid-based polyacids . These polyacids can be used as building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Action Environment

The action of 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid can be influenced by environmental factors such as pH. For instance, the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions . Additionally, the compound’s reactivity can be affected by steric interactions, which are influenced by the spatial arrangement of the molecules in the reaction environment .

Properties

IUPAC Name

2-methoxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-8(2,3)14-7(12)9(4,13-5)6(10)11/h1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXGIHUNWGURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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